molecular formula C17H22N4O2 B6959489 N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide

N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide

Cat. No.: B6959489
M. Wt: 314.4 g/mol
InChI Key: DAWCTIBMIRZWJR-JKSUJKDBSA-N
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Description

N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide is a synthetic compound featuring an imidazole carboxamide core, bound to a chiral oxolane ring and a pyridinyl substituent. This structural arrangement gives it unique chemical and biological properties that have spurred interest in various fields of scientific research, particularly in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-12(2)21-10-14(19-11-21)17(22)20(3)15-6-8-23-16(15)13-5-4-7-18-9-13/h4-5,7,9-12,15-16H,6,8H2,1-3H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAWCTIBMIRZWJR-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)C(=O)N(C)C2CCOC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C=C(N=C1)C(=O)N(C)[C@H]2CCO[C@@H]2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazole ring: : This can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.

  • Introduction of the carboxamide group: : Often carried out via amidation reactions using carbodiimide coupling reagents.

  • Chiral oxolane ring construction: : Stereoselective synthesis methods such as asymmetric catalysis or chiral auxiliary techniques ensure the correct stereochemistry.

  • Final coupling with pyridinyl group: : Usually performed via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. Efficiency and yield optimization are achieved through rigorous control of reaction conditions such as temperature, pressure, and reagent concentrations. Advanced purification techniques like crystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole and oxolane rings, resulting in the formation of oxo or hydroxy derivatives.

  • Reduction: : Reduction reactions can target the carboxamide group, converting it into amine derivatives.

  • Substitution: : The pyridinyl group can be a site for electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Examples include potassium permanganate and hydrogen peroxide.

  • Reducing agents: : Sodium borohydride and lithium aluminum hydride are commonly used.

  • Substitution reagents: : Halides, alkylating agents, and palladium catalysts are frequently employed.

Major Products

  • Oxidation: : Hydroxy- and oxo-derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Functionalized pyridinyl derivatives with varying substituents.

Scientific Research Applications

N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide has wide-ranging applications across several scientific disciplines:

  • Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : Studies focus on its interactions with biomolecules, providing insights into cellular processes and potential therapeutic targets.

  • Medicine: : Investigated for its pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities.

  • Industry: : Serves as a precursor in the synthesis of high-value chemicals and specialty materials.

Mechanism of Action

The exact mechanism of action of N-methyl-1-propan-2-yl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]imidazole-4-carboxamide varies depending on its application. Generally, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate signaling pathways, resulting in various biological outcomes. For example, in medicinal applications, it may inhibit bacterial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Conclusion

This compound represents a fascinating compound with a diverse range of applications in scientific research and industry. Its synthesis, chemical reactivity, and unique biological properties make it a valuable tool for advancing our understanding of chemical and biological systems. Whether used as a synthetic intermediate or a therapeutic agent, this compound showcases the profound impact of molecular design on scientific innovation.

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